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molecular formula C17H16N4O3 B8425136 3-[3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester

3-[3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester

Cat. No. B8425136
M. Wt: 324.33 g/mol
InChI Key: CRSPKXBSYPYPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432293B2

Procedure details

In a 50 ml round flask, a mixture of 5.6 (31.1 mmol) of isophtalic acid monomethyl ester and 6.71 g (34.2 mmol, 1.1 eq.) of carbonyl-diimidazole is stirred for 1 h at rt. Then, 5.60 g (31.1 mmol) of 6-dimethylamino-N-hydroxy-nicotinamidine is added and the resulting mixture stirred for another 3 h. After completion of the reaction, the solvent is removed. The resulting residue is suspended in water, vigorously stirred and then filtered. The obtained solid is washed two times with diethyl-ether and dried. This yields 10.0 g (94%) of a light yellow solid. Mass spectrum: m/z (M+H)+: 343.1The crude intermediate (9.8 g (28.7 mmol) is then redissolved in 200 ml of THF and 1.81 g (5.7 mmol, 0.2 eq.) of tetrabutyl-ammonium fluoride tri-hydrate TBAF) is added. After 1.5 h, another 0.2 eq. of TBAF is and the mixture stirred at rt for 20 h. Then, solvent is removed under vacuo, and the residue taken up in 200 ml of dichloro-methane and washed twice with NaHCO3 (5%). The combined aqueous phases are extracted three times with dichloro-methane, the combined organic phases dried (Na2SO4) and concentrated. This yields the title compound as light yellow solid, which is used for the next step without purification. Mass spectrum: m/z (M+H)+: 325.2
[Compound]
Name
5.6
Quantity
31.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Name
6-dimethylamino-N-hydroxy-nicotinamidine
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrabutyl-ammonium fluoride tri-hydrate TBAF
Quantity
1.81 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[CH:5]=1.C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:26][N:27]([CH3:38])[C:28]1[CH:37]=[CH:36][C:31]([C:32]([NH:34]O)=[NH:33])=[CH:30][N:29]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]2[O:9][N:33]=[C:32]([C:31]3[CH:30]=[N:29][C:28]([N:27]([CH3:38])[CH3:26])=[CH:37][CH:36]=3)[N:34]=2)[CH:5]=1 |f:3.4|

Inputs

Step One
Name
5.6
Quantity
31.1 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(C(=O)O)=CC=C1)=O
Name
Quantity
6.71 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Two
Name
6-dimethylamino-N-hydroxy-nicotinamidine
Quantity
5.6 g
Type
reactant
Smiles
CN(C1=NC=C(C(=N)NO)C=C1)C
Step Three
Name
tetrabutyl-ammonium fluoride tri-hydrate TBAF
Quantity
1.81 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for another 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is removed
STIRRING
Type
STIRRING
Details
vigorously stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The obtained solid is washed two times with diethyl-ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
Mass spectrum: m/z (M+H)+: 343.1The crude intermediate (9.8 g (28.7 mmol) is then redissolved in 200 ml of THF
WAIT
Type
WAIT
Details
After 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred at rt for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Then, solvent is removed under vacuo
WASH
Type
WASH
Details
washed twice with NaHCO3 (5%)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are extracted three times with dichloro-methane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C1=NC(=NO1)C=1C=NC(=CC1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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